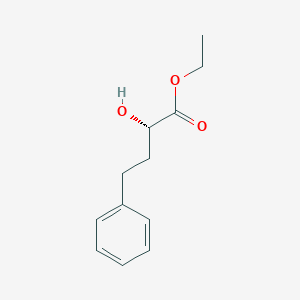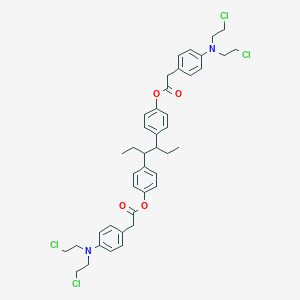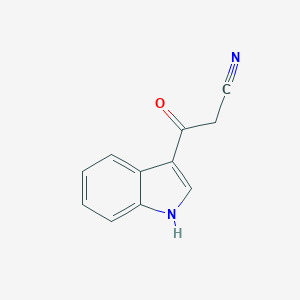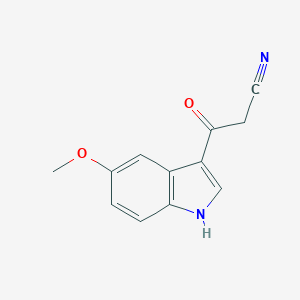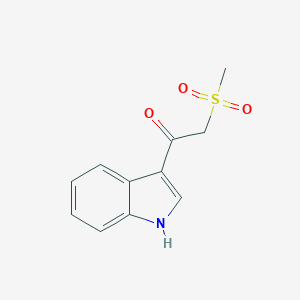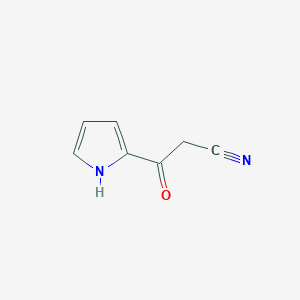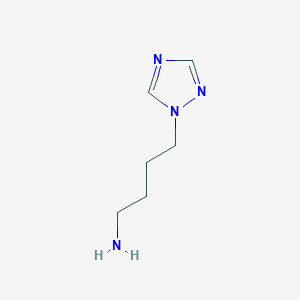
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is a key pathway in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate binds to the active site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. Inhibition of BTK also leads to the induction of apoptosis and inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has also been shown to modulate the immune system. Specifically, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been shown to enhance the activity of natural killer cells and T-cells, which are important components of the anti-tumor immune response. 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has also been shown to have potent and selective activity against BTK, making it a useful tool for studying the role of BTK in B-cell malignancies. However, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has some limitations for use in lab experiments. It is a relatively new compound, and its long-term toxicity and safety have not yet been fully established. 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate may also have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the development and use of 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate. First, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate is currently being evaluated in clinical trials for the treatment of B-cell malignancies, and the results of these trials will provide important information on its safety and efficacy in humans. Second, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate could be used in combination with other anti-cancer agents to enhance their activity and overcome resistance mechanisms. Third, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate could be used to study the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the development of new BTK inhibitors based on the structure of 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate involves several steps, including the coupling of 2-methoxyphenol with 3-bromo-1-propanol, followed by the reaction of the resulting intermediate with 3,4,5-trimethoxybenzaldehyde to form the key intermediate. The final step involves the coupling of the intermediate with isopropylamine and valeronitrile to form 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate. The synthesis of 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. 2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Propiedades
Número CAS |
103545-91-1 |
|---|---|
Nombre del producto |
2-Isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate |
Fórmula molecular |
C31H42N2O9 |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;5-[3-(2-methoxyphenoxy)propylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |
InChI |
InChI=1S/C27H38N2O5.C4H4O4/c1-20(2)27(19-28,21-17-24(31-4)26(33-6)25(18-21)32-5)13-9-14-29-15-10-16-34-23-12-8-7-11-22(23)30-3;5-3(6)1-2-4(7)8/h7-8,11-12,17-18,20,29H,9-10,13-16H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
BZQQEJYGWNLRLS-WLHGVMLRSA-N |
SMILES isomérico |
CC(C)C(CCCNCCCOC1=CC=CC=C1OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)C(CCCNCCCOC1=CC=CC=C1OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)C(CCCNCCCOC1=CC=CC=C1OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-isopropyl-5-(3-(2-methoxyphenoxy)propylamino)-2-(3,4,5-trimethoxyphenyl)valeronitrile fumarate HV 525 HV-525 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



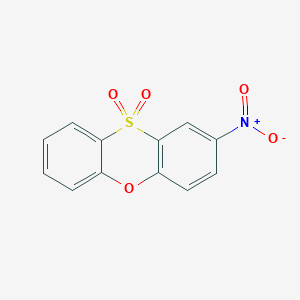
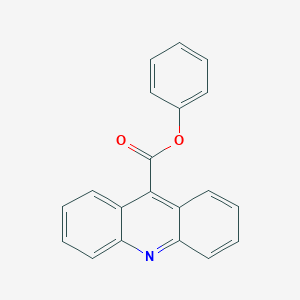
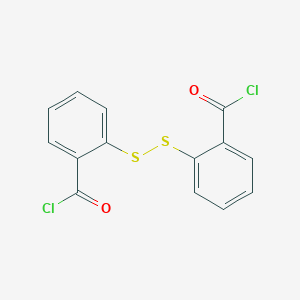
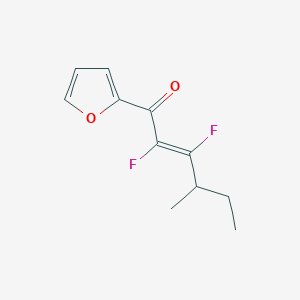
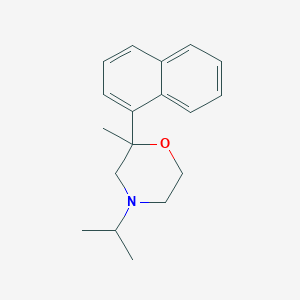
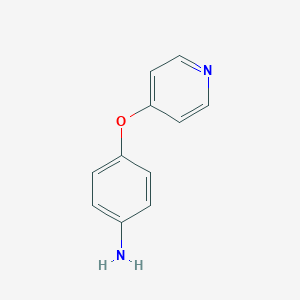
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)
